molecular formula C18H18BrN3O4 B2420555 N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1448079-40-0

N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2420555
CAS RN: 1448079-40-0
M. Wt: 420.263
InChI Key: KJNSTIDAUDGEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18BrN3O4 and its molecular weight is 420.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Anti-Metastatic Properties

  • Virtual Screening for uPAR : N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide was identified through virtual screening targeting the urokinase receptor (uPAR). This led to the development of analogues with anti-metastatic properties in breast cancer models, showing inhibition of invasion, migration, adhesion, and angiogenesis in MDA-MB-231 breast cancer cells (Wang et al., 2011).

Synthesis and Characterization

  • Synthesis and Novel Antagonists : The compound was used in the synthesis of novel non-peptide CCR5 antagonists. These antagonists were characterized through various biochemical assays, showing potential bioactivities and suitable structural properties (Bi, 2014); (Cheng De-ju, 2014).

Pharmacokinetics and Biological Activity

  • Evaluation of Antagonists : A focus on the synthesis, structural characterization, and pharmacokinetic properties of N-Piperidine benzamides CCR5 antagonists, derived from this compound, demonstrated potential biological activities and pharmacological profiles (Cheng De-ju, 2015).

Antibacterial Evaluation

  • Antibacterial Properties : Research on N-substituted derivatives of the compound, focusing on their spectral analysis and antibacterial study, revealed moderate to talented activity against various bacterial strains (Khalid et al., 2016).

Application in Food and Beverage

  • Toxicological Evaluation : The compound was included in the toxicological evaluation of flavors with modifying properties for use in food and beverage applications. The evaluation addressed safety concerns and assessed potential genotoxicity and other health effects (Arthur et al., 2015).

Role in Compulsive Food Consumption

  • Effects on Binge Eating : Studies on selective antagonism at orexin receptors implicated this compound's derivatives in modulating compulsive food consumption and binge eating behaviors in experimental models (Piccoli et al., 2012).

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells . This suggests that the compound may have a similar effect on biochemical pathways related to cell cycle regulation and apoptosis.

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells . This suggests that the compound may have similar effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4/c19-14-2-1-7-20-17(14)26-13-5-8-22(9-6-13)18(23)21-12-3-4-15-16(10-12)25-11-24-15/h1-4,7,10,13H,5-6,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNSTIDAUDGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.